molecular formula C19H21N5O2 B12399050 Cdc7-IN-8

Cdc7-IN-8

Cat. No.: B12399050
M. Wt: 351.4 g/mol
InChI Key: GQKMQWSLJVXSMV-AWEZNQCLSA-N
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Description

Cdc7-IN-8 is a potent inhibitor of the cell division cycle 7 (CDC7) kinase. CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance (MCM) protein complex.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdc7-IN-8 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies and research institutions. general synthetic methods for kinase inhibitors often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Cdc7-IN-8 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperature, pressure, and pH .

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .

Mechanism of Action

Cdc7-IN-8 exerts its effects by inhibiting the activity of CDC7 kinase. CDC7 phosphorylates the MCM protein complex, which is essential for the initiation of DNA replication. By inhibiting CDC7, this compound disrupts DNA replication, leading to replication stress, DNA damage, and ultimately cell death. This mechanism is particularly effective in cancer cells with high replication stress, making this compound a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Several other CDC7 inhibitors have been developed, including:

Uniqueness of Cdc7-IN-8

This compound stands out due to its high potency and selectivity for CDC7 kinase. It has shown significant anti-proliferative and cytotoxic effects in various cancer cell lines, making it a valuable tool for both research and therapeutic applications .

Properties

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

13-[(2S)-1-azabicyclo[2.2.2]octan-2-yl]-17-oxa-4,5,12,14-tetrazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),2(6),3,11(16),12-pentaen-15-one

InChI

InChI=1S/C19H21N5O2/c25-19-17-15(11-2-1-3-13-12(9-20-23-13)16(11)26-17)21-18(22-19)14-8-10-4-6-24(14)7-5-10/h9-10,14H,1-8H2,(H,20,23)(H,21,22,25)/t14-/m0/s1

InChI Key

GQKMQWSLJVXSMV-AWEZNQCLSA-N

Isomeric SMILES

C1CC2=C(C3=C(C1)NN=C3)OC4=C2N=C(NC4=O)[C@@H]5CC6CCN5CC6

Canonical SMILES

C1CC2=C(C3=C(C1)NN=C3)OC4=C2N=C(NC4=O)C5CC6CCN5CC6

Origin of Product

United States

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